molecular formula C22H16ClN3O4 B2493477 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile CAS No. 931968-31-9

2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile

Cat. No. B2493477
CAS RN: 931968-31-9
M. Wt: 421.84
InChI Key: MNIKUYLNIFCTQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including ring opening followed by ring closure, and various chemical transformations. For example, Halim and Ibrahim (2022) described the synthesis of a novel compound through ring-opening and ring closure reactions, highlighting the intricate process of forming complex molecules (Halim & Ibrahim, 2022). Similar methodologies could potentially apply to the synthesis of the compound , emphasizing the complexity and precision required in organic synthesis.

Molecular Structure Analysis

Molecular structure determination is crucial for understanding compound properties and reactivity. Techniques such as X-ray diffraction (XRD) and Density Functional Theory (DFT) calculations are commonly used. For instance, Şahin et al. (2011) utilized XRD and DFT to analyze the molecular structure of a related triazole compound, providing insights into its geometric parameters and intermolecular interactions (Șahin et al., 2011). Such detailed structural analysis is essential for the comprehensive understanding of complex molecules.

Chemical Reactions and Properties

The reactivity and chemical behavior of compounds can be elucidated through studies on their reactions and properties. For example, the work by Bektaş et al. (2010) on triazole derivatives showcases the synthesis and antimicrobial activities of new compounds, providing insights into their chemical reactivity and potential applications (Bektaş et al., 2010). Understanding the chemical reactions and properties of similar compounds aids in predicting the behavior of the compound .

Physical Properties Analysis

The physical properties of a compound, such as thermal stability and solubility, are key to its application and handling. Yu et al. (2017) investigated the thermal stabilities of energetic materials, providing a model for assessing the physical robustness of similar compounds (Yu et al., 2017). Such analyses are crucial for the safe and effective use of chemical compounds in various applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, determine a compound's utility in scientific and industrial processes. Studies like that of Bakheit et al. (2023) utilize Conceptual DFT to explore the reactivity descriptors of triazole compounds, offering a foundation for understanding the chemical properties of related molecules (Bakheit et al., 2023).

properties

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(4-methoxyanilino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4/c1-27-16-8-4-15(5-9-16)25-21-19(12-24)26-22(30-21)20-11-10-18(29-20)13-28-17-6-2-14(23)3-7-17/h2-11,25H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIKUYLNIFCTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((4-methoxyphenyl)amino)oxazole-4-carbonitrile

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